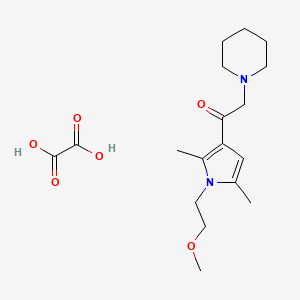
1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant case studies associated with this compound.
The molecular formula for this compound is C15H22N2O3 with a molecular weight of approximately 278.35 g/mol. The compound features a pyrrole ring and a piperidine moiety, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Boiling Point | Predicted ~547.4 °C |
| Density | 1.18 g/cm³ |
| pKa | 2.32 |
Mechanisms of Biological Activity
The biological activity of this compound appears to be multifaceted, involving several mechanisms:
Oxidative Stress
Research indicates that compounds similar to oxalate can induce oxidative stress in renal cells, leading to cellular damage. In vitro studies have shown that exposure to high concentrations of oxalate can increase the production of reactive oxygen species (ROS), which is implicated in cell injury and apoptosis in renal tubular cells such as LLC-PK1 .
Mitochondrial Dysfunction
Mitochondrial dysfunction has been observed as a consequence of oxidative stress induced by oxalate. Studies demonstrate that mitochondrial changes occur alongside an imbalance in antioxidant enzyme expression, which exacerbates cellular injury . For instance, exposure to oxalate resulted in decreased levels of mitochondrial cytochrome c and increased malondialdehyde (MDA), markers indicative of oxidative damage .
Inflammatory Responses
The compound may also trigger inflammatory pathways. Elevated levels of pro-inflammatory cytokines such as interleukin (IL)-6 have been reported in response to oxalate exposure, suggesting that inflammation plays a significant role in the biological activity of this compound .
Case Studies
Several studies have explored the biological implications of compounds related to oxalate:
- Renal Toxicity Studies : A study utilizing LLC-PK1 cells demonstrated that high concentrations of oxalate led to morphological changes and increased membrane permeability, indicating toxicity at cellular levels . The study highlighted the role of free radicals in mediating these effects.
- Oxalate-Induced Apoptosis : In another investigation, researchers found that treatment with oxalate resulted in apoptosis in renal cells through mechanisms involving mitochondrial dysfunction and oxidative stress . This underscores the potential nephrotoxic effects associated with compounds containing oxalate.
- Clinical Observations : Clinical studies involving patients with calcium oxalate kidney stones have shown alterations in monocyte function and mitochondrial activity, further supporting the hypothesis that oxalate contributes to renal injury through oxidative and inflammatory pathways .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.C2H2O4/c1-13-11-15(14(2)18(13)9-10-20-3)16(19)12-17-7-5-4-6-8-17;3-1(4)2(5)6/h11H,4-10,12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNORHXONHMUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













